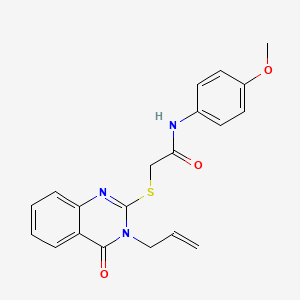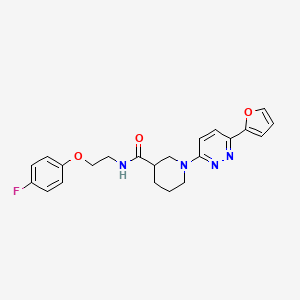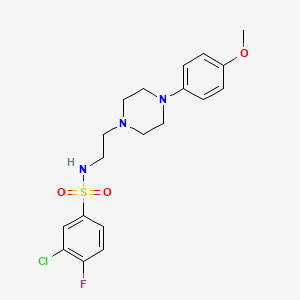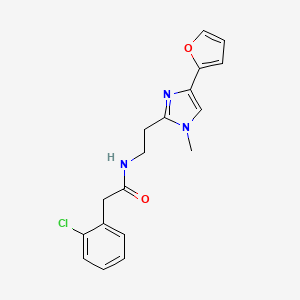
2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Structural and Fluorescence Properties
Studies on related amide-containing isoquinoline derivatives have explored their structural aspects and properties, including the formation of salts and inclusion compounds with different acids. Such research reveals insights into gel formation, crystalline solid formation, and fluorescence emission characteristics of these compounds. The interaction with acids and host–guest complexes can significantly alter the fluorescence properties, which could have implications for sensing or bioimaging applications (Karmakar, Sarma, & Baruah, 2007).
Anticancer Potential
Molecular modeling and synthesis efforts have been directed towards creating novel derivatives of quinazolinone with potential anticancer activity. Specifically, these efforts focus on inhibiting methionine synthase (MetS), a cobalamin-dependent enzyme over-expressed in certain cancer cells. The synthesis of such compounds and their evaluation against cancer cell lines underscore the potential of quinazolinone derivatives in cancer therapy. One compound, in particular, showed promising IC50 values against PC-3 cell lines, indicating potent cytotoxic activity (Elfekki, Hassan, Elshihawy, Ali, & Eltamany, 2014).
Synthesis and Evaluation of Therapeutic Properties
The synthesis of thioxoquinazolinone derivatives and their evaluation for anti-inflammatory and analgesic activities highlight the therapeutic potential of quinazolinone derivatives. These studies involve the synthesis of various derivatives, structural elucidation, and pharmacological testing, revealing compounds with significant activity compared to standard drugs. This research could pave the way for new treatments for inflammation and pain (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Design and Synthesis for Analgesic and Anti-inflammatory Activities
Research on novel quinazolinyl acetamides for their analgesic and anti-inflammatory activities involves the design, synthesis, and evaluation of these compounds. This research has identified compounds with potent activities and lower ulcerogenic potential compared to aspirin, suggesting a promising direction for developing new analgesic and anti-inflammatory agents with reduced side effects (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Antitumor Activities and Molecular Docking Studies
Further studies have synthesized and evaluated the antitumor activities of novel 3-benzyl-substituted-4(3H)-quinazolinones. These compounds exhibited broad-spectrum antitumor activity, with some showing significant potency compared to the control 5-FU. Molecular docking studies helped in understanding their potential mechanisms of action, such as inhibition of key enzymes in cancer cell proliferation (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-3-12-23-19(25)16-6-4-5-7-17(16)22-20(23)27-13-18(24)21-14-8-10-15(26-2)11-9-14/h3-11H,1,12-13H2,2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXKJWXGCELHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2559694.png)


![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2559698.png)
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559699.png)
![9-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]purine](/img/structure/B2559700.png)




![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2559709.png)

![4-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559712.png)